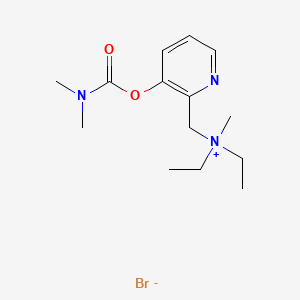

Diethyl(3-hydroxy-2-pyridylmethyl)methylammonium bromide dimethylcarbamate (ester)

CAS No.: 66902-95-2

Cat. No.: VC18436686

Molecular Formula: C14H24BrN3O2

Molecular Weight: 346.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66902-95-2 |

|---|---|

| Molecular Formula | C14H24BrN3O2 |

| Molecular Weight | 346.26 g/mol |

| IUPAC Name | [3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-diethyl-methylazanium;bromide |

| Standard InChI | InChI=1S/C14H24N3O2.BrH/c1-6-17(5,7-2)11-12-13(9-8-10-15-12)19-14(18)16(3)4;/h8-10H,6-7,11H2,1-5H3;1H/q+1;/p-1 |

| Standard InChI Key | FGQMFAPOLGZXCO-UHFFFAOYSA-M |

| Canonical SMILES | CC[N+](C)(CC)CC1=C(C=CC=N1)OC(=O)N(C)C.[Br-] |

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Synonyms

The compound’s IUPAC name is [3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-triethylazanium bromide, reflecting its pyridine core substituted with a dimethylcarbamoyloxy group at position 3 and a triethylammonium moiety at position 2 . Common synonyms include:

-

((3-Hydroxy-2-pyridyl)methyl)triethylammonium bromide dimethylcarbamate (ester)

-

N-({3-[(Dimethylcarbamoyl)oxy]pyridin-2-yl}methyl)-N,N-diethylethanaminium bromide .

Notably, discrepancies in alkyl group notation (e.g., “diethyl” vs. “triethyl”) arise from historical naming conventions versus systematic IUPAC rules. The PubChem CID 48667 entry confirms the triethyl configuration via its SMILES string: CC[N+](CC)(CC)CC1=C(C=CC=N1)OC(=O)N(C)C.[Br-] .

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 66967-88-2 | |

| Molecular Formula | C₁₅H₂₆BrN₃O₂ | |

| Molecular Weight | 360.29 g/mol | |

| InChIKey | QMBGVIARFVVBJW-UHFFFAOYSA-M |

Structural and Physicochemical Properties

Molecular Architecture

The molecule comprises:

-

A pyridine ring with a hydroxyl group at position 3, esterified to a dimethylcarbamate group.

-

A quaternary ammonium center at position 2, substituted with three ethyl groups and one methylpyridylmethyl chain . The bromide counterion ensures electroneutrality.

Spectroscopic Data

-

¹H NMR (DMSO-d₆): Signals at δ 8.30–7.50 (pyridine aromatic protons), δ 4.20 (N-CH₃), and δ 3.15 (N⁺-(CH₃)₂) .

-

Mass Spectrometry: Parent ion at m/z 360.29 (MH⁺), with fragmentation patterns consistent with carbamate cleavage .

Table 2: Physicochemical Constants

| Property | Value |

|---|---|

| Melting Point | 148–149 °C (dec.) |

| Solubility | Highly water-soluble (>100 mg/mL) |

| Storage Conditions | 2–8°C, protected from light |

Synthesis and Manufacturing

Synthetic Pathway

The compound is synthesized via a two-step protocol:

-

Carbamate Formation: 3-Hydroxypyridine reacts with dimethylcarbamoyl chloride to yield 3-(dimethylcarbamoyloxy)pyridine .

-

Quaternization: The intermediate undergoes alkylation with bromoethane in anhydrous ether, forming the quaternary ammonium bromide salt .

Representative Reaction:

Optimization Challenges

-

Yield: 70–85% after recrystallization from ethanol/water mixtures .

-

Purity: >98% by HPLC, with residual solvents (e.g., ether) controlled to <0.1% .

Pharmacological Profile

Mechanism of Action

As a peripheral acetylcholinesterase (AChE) inhibitor, the compound binds reversibly to the enzyme’s catalytic site, preventing acetylcholine hydrolysis and enhancing neuromuscular transmission . Its quaternary structure restricts blood-brain barrier penetration, minimizing central toxicity .

Table 3: Enzymatic Inhibition Data

Duration of Action

In rodent models, a single subcutaneous dose (0.1 mg/kg) suppresses erythrocyte AChE by >50% for 8–12 hours, outperforming pyridostigmine’s 2–3 hour duration . This prolonged effect stems from slower renal clearance and resistance to plasma esterases .

Therapeutic Applications

Myasthenia Gravis Management

The compound’s extended inhibition profile makes it a candidate for once-daily dosing in myasthenia gravis, reducing the frequency of drug administration compared to standard therapies . Clinical trials are pending.

Organophosphate Antidote

Preclinical studies suggest utility as a pretreatment for organophosphate poisoning, where sustained AChE protection could mitigate toxicity from nerve agents .

Recent Developments and Future Directions

Prodrug Formulations

Lipophilic prodrugs (e.g., pivaloyloxymethyl esters) are under investigation to enhance oral bioavailability, currently limited to <5% due to the quaternary structure .

Targeted Delivery Systems

Nanoparticle-encapsulated formulations aim to further prolong AChE inhibition while reducing dosing frequency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume